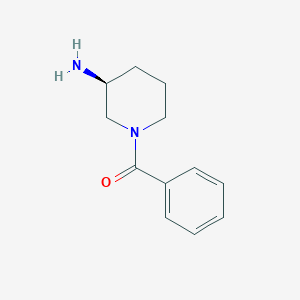
4-(Dimethyl-1H-1,2,4-triazol-1-YL)thiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethyl-1H-1,2,4-triazol-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound that combines a thiophene ring with a triazole moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethyl-1H-1,2,4-triazol-1-YL)thiophene-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene-2-carbaldehyde with dimethylhydrazine in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products .
化学反応の分析
Types of Reactions: 4-(Dimethyl-1H-1,2,4-triazol-1-YL)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The triazole and thiophene rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
科学的研究の応用
4-(Dimethyl-1H-1,2,4-triazol-1-YL)thiophene-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
作用機序
The mechanism of action of 4-(Dimethyl-1H-1,2,4-triazol-1-YL)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The triazole moiety can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the aldehyde group can undergo nucleophilic addition reactions, modifying the activity of target proteins or enzymes .
類似化合物との比較
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
- 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
- 1,2,4-Triazol-1-ylpinacolin
Uniqueness: 4-(Dimethyl-1H-1,2,4-triazol-1-YL)thiophene-2-carbaldehyde stands out due to its unique combination of a thiophene ring and a triazole moiety. This structural feature imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions further enhances its utility in scientific research and industrial applications .
特性
分子式 |
C9H9N3OS |
|---|---|
分子量 |
207.25 g/mol |
IUPAC名 |
4-(3,5-dimethyl-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H9N3OS/c1-6-10-7(2)12(11-6)8-3-9(4-13)14-5-8/h3-5H,1-2H3 |
InChIキー |
HCSZCALRVWIMSH-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=N1)C)C2=CSC(=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


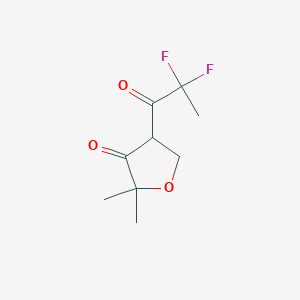
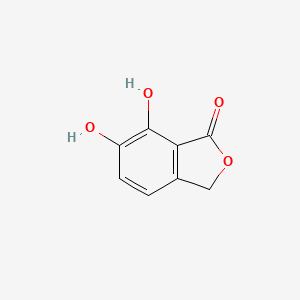
![2-Ethoxybicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B13061744.png)
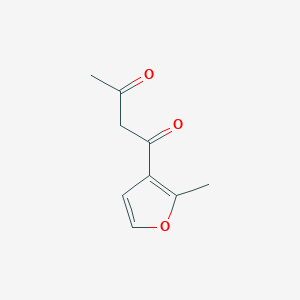
![3-(1,3-benzothiazol-2-yl)-4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]but-3-enoicacid](/img/structure/B13061751.png)

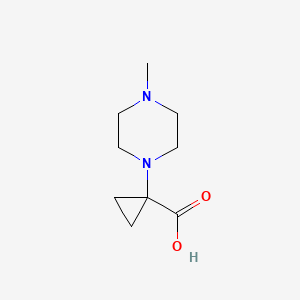
![3-Bromo-7-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13061777.png)
![6-(3-Thienyl)imidazo[2,1-b]thiazole](/img/structure/B13061784.png)
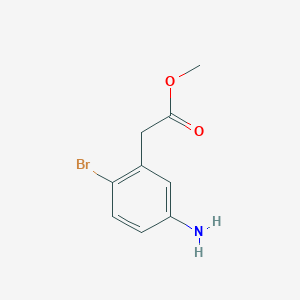
![Isopropyl-(3-propyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13061788.png)

amine](/img/structure/B13061808.png)
